molecular formula C15H16 B14288478 1-(3-Methylbut-2-en-1-yl)naphthalene CAS No. 114812-03-2

1-(3-Methylbut-2-en-1-yl)naphthalene

Cat. No.: B14288478
CAS No.: 114812-03-2
M. Wt: 196.29 g/mol
InChI Key: LBMGCPYXVKUENF-UHFFFAOYSA-N
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Description

1-(3-Methylbut-2-en-1-yl)naphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a naphthalene ring substituted with a 3-methylbut-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylbut-2-en-1-yl)naphthalene can be achieved through several synthetic routes. One common method involves the alkylation of naphthalene with 3-methylbut-2-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylbut-2-en-1-yl)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Naphthoquinones.

    Reduction: Reduced naphthalene derivatives.

    Substitution: Halogenated naphthalenes.

Scientific Research Applications

1-(3-Methylbut-2-en-1-yl)naphthalene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methylbut-2-en-1-yl)naphthalene involves its interaction with specific molecular targets. The compound can undergo prenylation, a process where it attaches to proteins, facilitating their attachment to cell membranes. This interaction can influence protein-protein binding and protein-membrane interactions, playing a role in various cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methylbut-2-en-1-yl)naphthalene-1,4-dione
  • 3-Methyl-2-buten-1-ol
  • 3-Methyl-3-buten-1-ol

Uniqueness

1-(3-Methylbut-2-en-1-yl)naphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

114812-03-2

Molecular Formula

C15H16

Molecular Weight

196.29 g/mol

IUPAC Name

1-(3-methylbut-2-enyl)naphthalene

InChI

InChI=1S/C15H16/c1-12(2)10-11-14-8-5-7-13-6-3-4-9-15(13)14/h3-10H,11H2,1-2H3

InChI Key

LBMGCPYXVKUENF-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=CC=CC2=CC=CC=C21)C

Origin of Product

United States

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